molecular formula C23H18 B14322914 4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl CAS No. 102683-23-8

4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl

Cat. No.: B14322914
CAS No.: 102683-23-8
M. Wt: 294.4 g/mol
InChI Key: PQJWFPRUWDOZPS-UHFFFAOYSA-N
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Description

4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a naphthalen-2-ylmethyl substituent. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce any functional groups present on the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets or materials properties are required .

Properties

CAS No.

102683-23-8

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(4-phenylphenyl)methyl]naphthalene

InChI

InChI=1S/C23H18/c1-2-6-20(7-3-1)22-13-10-18(11-14-22)16-19-12-15-21-8-4-5-9-23(21)17-19/h1-15,17H,16H2

InChI Key

PQJWFPRUWDOZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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